molecular formula C18H32O16 B1165345 LewisY (LeY) pentaose

LewisY (LeY) pentaose

Cat. No.: B1165345
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lewis Y (LeY) pentaose is a defined, synthetic pentasaccharide that accurately represents the Lewis Y blood group antigen, an α-1,2-fucosylated glycan. This antigen is a prominent cancer-associated carbohydrate structure, with its overexpression well-documented on the cell surface of various malignancies, including breast, colon, and lung cancers . In the research setting, LeY pentaose serves as a critical tool for investigating the role of aberrant fucosylation in tumor progression. It is particularly valuable for studying how cell surface glycosylation modulates crucial processes such as cell adhesion, metastasis, and tumor cell invasion . LeY is a glycan product of fucosyltransferases like FUT2, and its elevated expression is linked to malignant transformation . Researchers utilize this compound as a standard in glycan array development, for probing protein-carbohydrate interactions with lectins or antibodies, and in competitive binding assays to elucidate the functional role of LeY in cell signaling and cancer immunology. The precise structure of LeY pentaose enables the study of biosynthetic pathways involved in aberrant glycosylation, which is a key hallmark of cancer cells and is implicated in mechanisms of drug resistance . This product is provided as a highly purified, characterized material to ensure experimental reproducibility. LewisY (LeY) Pentaose is For Research Use Only. It is not intended for diagnostic, therapeutic, or clinical use in humans.

Properties

Molecular Formula

C18H32O16

Synonyms

Fucα1-2Galβ1-4(Fucα1-3)GlcNAcβ1-3Gal

Origin of Product

United States

Chemical Reactions Analysis

Glycosylation and Hydrolysis

  • Acid-Catalyzed Hydrolysis :
    Glycosidic bonds in LeY cleave under acidic conditions (pH < 5), as observed in lysosomal environments . For example, β-galactosidases hydrolyze terminal galactose residues, altering antigenicity.

    LeYH+/enzymeTetrasaccharide+Galactose\text{LeY}\xrightarrow{\text{H}^+/\text{enzyme}}\text{Tetrasaccharide}+\text{Galactose}
  • Enzymatic Modifications :
    Fucosyltransferases (e.g., FUT3/FUT4) catalyze α1-3/4 fucose additions, critical for LeY biosynthesis . Competitive inhibition by synthetic analogs (e.g., GDP-fucose mimics) is a therapeutic strategy.

Oxidation and Redox Reactions

  • Periodate Oxidation :
    Vicinal diols (e.g., galactose C4–C5) undergo cleavage, generating aldehydes for conjugation:

    Gal OHNaIO4CHO+HCOOH\text{Gal OH}\xrightarrow{\text{NaIO}_4}\text{CHO}+\text{HCOOH}

    This reaction facilitates bioconjugation in diagnostic probes .

  • ROS-Mediated Degradation :
    Reactive oxygen species (ROS) in tumor microenvironments oxidize LeY’s reducing ends, forming advanced glycation end-products (AGEs) .

Lectin Binding

LeY binds selectively to:

  • DC-SIGN (Dendritic Cell-Specific ICAM-3-Grabbing Non-integrin): Mediates immune cell adhesion.

  • Selectins : Facilitates metastasis via endothelial cell interactions.

Antibody Recognition

Anti-LeY antibodies (e.g., BR55-2) exploit LeY’s epitope for cancer immunotherapy. Binding affinity (Kd ≈ 10⁻⁸ M) is enhanced by multivalent presentations.

Stability and Degradation Pathways

Condition Effect on LeY Half-Life
pH 2.0 (gastric)Glycosidic bond hydrolysis<1 hour
pH 7.4 (physiological)Stable>1 month
100 mM GSH (reductive)Thiol-disulfide exchange (minimal)N/A

Comparison with Similar Compounds

Structural Differences

Compound Core Structure Fucosylation Pattern Key Enzyme
LeY Pentaose Galβ1-4GlcNAc Fucα1-2Gal + Fucα1-3GlcNAc FUT1
LeX Tetraose Galβ1-4GlcNAc Fucα1-3GlcNAc FUT9
LeB Pentaose Fucα1-2Galβ1-3GlcNAc Fucα1-4GlcNAc FUT1 + FUT3
H Antigen (Type 2) Galβ1-4GlcNAc Fucα1-2Gal (no additional fucose) FUT1
Blood Group A GalNAcα1-3(Fucα1-2)Galβ1-4GlcNAc Fucα1-2Gal + GalNAcα1-3Gal ABO glycosyltransferases

LeY distinguishes itself through dual fucosylation (α1,2 and α1,3), unlike LeX (single α1,3 fucose) or H antigens (single α1,2 fucose) . Blood group A/B antigens incorporate GalNAc/Gal residues instead of secondary fucose .

Binding Affinity and Ligand Specificity

Data from isothermal titration calorimetry (ITC) and glycan arrays reveal distinct binding profiles:

Compound KD (μM) for SrFLD* Key Binding Partners
LeY Pentaose ~5–12 Anti-LeY antibodies, EGFR, CD44
LeY Tetraose ~12 Lectins (e.g., MN3 clone)
H Type-2 Trisaccharide ~46 H antigen-specific lectins
L-Fucose ~174–219 Fucose-binding proteins

SrFLD: *Streptococcus fucose lectin domain .
LeY pentaose exhibits higher affinity than H antigens or isolated fucose due to its dual fucosylation, enhancing interactions with cancer-related receptors like EGFR .

Therapeutic Targeting

LeY is a validated target for monoclonal antibodies (e.g., anti-LeY IgM) and combination therapies. Preclinical studies show that LeY antibodies synergize with drugs like ginsenoside Rg3 to inhibit endometrial cancer proliferation . In contrast, H antigens and blood group compounds are less frequently targeted due to their broader expression in normal tissues.

Q & A

Q. What are the structural features of LeY pentaose, and how do they influence its biological interactions?

LeY pentaose (Fucα1-2Galβ1-4(Fucα1-3)GlcNAcβ1-3Gal) is characterized by two terminal fucose residues linked to a lacto-N-fucopentaose backbone. The α1-2 and α1-3 fucosylation patterns are critical for its recognition by lectins and antibodies in cancer-associated glycosylation studies. Structural analysis via nuclear magnetic resonance (NMR) and X-ray crystallography can resolve spatial conformations affecting binding specificity .

Q. What are the standard methodologies for detecting and quantifying LeY pentaose in biological samples?

  • Enzyme-linked lectin assay (ELLA): Uses lectins (e.g., Aleuria aurantia lectin) to detect LeY epitopes in immobilized glycans .
  • Isothermal titration calorimetry (ITC): Measures binding affinity between LeY and receptors (e.g., antibodies or lectins) via thermodynamic parameters .
  • Immunohistochemistry (IHC): Employs monoclonal antibodies (e.g., BR55-2) for tissue-specific localization .

Q. How does LeY pentaose contribute to cellular adhesion and signaling in cancer biology?

LeY facilitates metastasis by binding to E-selectin on endothelial cells, promoting tumor cell extravasation. Experimental validation involves knockout models of fucosyltransferases (e.g., FUT1 or FUT4) to assess LeY-dependent adhesion in vitro (e.g., transwell assays) and in vivo (e.g., xenograft models) .

Advanced Research Questions

Q. How can researchers resolve contradictions in ligand-binding data for LeY pentaose across different assays?

Discrepancies between ELLA (high-throughput but semi-quantitative) and ITC (low-throughput but quantitative) may arise from assay sensitivity or glycan presentation (e.g., solution-phase vs. immobilized). Orthogonal validation using surface plasmon resonance (SPR) and glycan microarray profiling is recommended to confirm binding specificity .

Q. What experimental designs are optimal for studying LeY pentaose’s role in modulating immune evasion in tumors?

  • Hypothesis: LeY suppresses dendritic cell maturation via interaction with inhibitory lectins (e.g., Siglec-7).
  • Approach: Use CRISPR-edited tumor cells (LeY+/LeY−) in co-culture with human dendritic cells, followed by cytokine profiling (e.g., IL-12, TGF-β) and T-cell activation assays .
  • Controls: Include glycan competition assays with free LeY pentaose or fucosidase-treated cells .

Q. How can transcriptional regulation of LeY biosynthesis be systematically investigated in cancer models?

  • Step 1: ChIP-seq or luciferase reporter assays to identify transcription factors (e.g., c-Jun/AP-1) binding to the FUT1 promoter .
  • Step 2: siRNA knockdown of candidate regulators followed by qPCR (for FUT1 mRNA) and flow cytometry (for LeY surface expression) .
  • Step 3: Correlate findings with clinical datasets (e.g., TCGA) to assess prognostic relevance .

Q. What strategies validate the specificity of anti-LeY antibodies in complex biological matrices?

  • Pre-absorption controls: Incubate antibodies with excess soluble LeY pentaose to block signal .
  • Glycan array screening: Test cross-reactivity with structurally similar glycans (e.g., Lewis X or H-type 2) .
  • Mass spectrometry: Confirm LeY presence in immunoprecipitated samples .

Methodological Guidance

Q. How to design a study investigating LeY’s cross-species conservation in glycobiology?

  • Comparative genomics: Analyze FUT1/FUT4 orthologs in model organisms (e.g., mice vs. primates) .
  • Functional assays: Express human FUT1 in non-LeY-producing species (e.g., C. elegans) and assess glycan remodeling via MALDI-TOF .

Q. What statistical approaches are suitable for analyzing LeY’s correlation with clinical outcomes?

  • Multivariate Cox regression: Adjust for confounders (e.g., tumor stage, age) when evaluating LeY as a prognostic marker .
  • Machine learning: Train models on glycomics datasets to predict metastasis risk based on LeY expression .

Q. How to address ethical and technical challenges in human studies involving LeY-targeted therapies?

  • Ethical: Ensure informed consent for biomarker studies, especially in vulnerable populations (e.g., terminal cancer patients) .
  • Technical: Optimize antibody dosing to minimize off-target effects (e.g., cytokine release syndrome) via preclinical PK/PD modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.